2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide
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Overview
Description
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group, an acetohydrazide moiety, and a phenyl ring with a methylsulfanyl group. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form 4-benzylpiperazine.
Preparation of Acetohydrazide: Acetohydrazide is synthesized by reacting hydrazine hydrate with acetic anhydride.
Condensation Reaction: The final step involves the condensation of 4-benzylpiperazine with acetohydrazide in the presence of a suitable catalyst and solvent, such as ethanol, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to a hydrazine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperazine: Shares the piperazine ring and benzyl group but lacks the acetohydrazide and methylsulfanyl phenyl moieties.
Acetohydrazide: Contains the hydrazide functional group but lacks the piperazine and benzyl groups.
Methylsulfanylphenyl derivatives: Compounds with a phenyl ring substituted with a methylsulfanyl group but different additional functional groups.
Uniqueness
2-(4-Benzylpiperazin-1-YL)-N’-[(Z)-[4-(methylsulfanyl)phenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which imparts distinctive chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C21H26N4OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H26N4OS/c1-27-20-9-7-18(8-10-20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15- |
InChI Key |
AHFXXRQZMQWHST-JCMHNJIXSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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